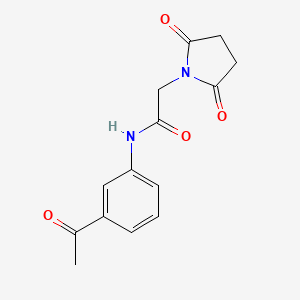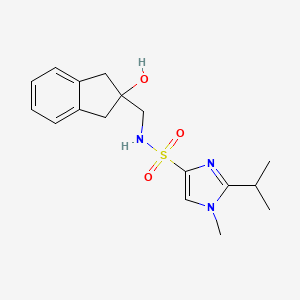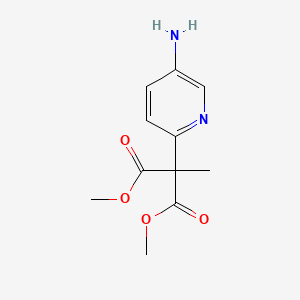
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TPPU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. TPPU is a selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of fatty acids.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
Urea derivatives have been synthesized and studied for their unique chemical properties and potential applications. For instance, urea compounds have been utilized in hydrogel formation, indicating their role in tuning physical properties of materials through anion interactions (Lloyd & Steed, 2011). Additionally, novel synthesis methods under specific conditions, such as microwave irradiation, have been developed for urea derivatives, highlighting their potential in efficient and eco-friendly synthetic chemistry (Li & Chen, 2008).
Biological Activity and Pharmacological Potential
Urea derivatives have been extensively studied for their biological activities, including their role as neuropeptide Y5 receptor antagonists, which could be pivotal in developing treatments for various conditions (Fotsch et al., 2001). Moreover, certain urea compounds have demonstrated cytokinin-like activity, influencing plant growth and development, which could have significant implications in agriculture (Ricci & Bertoletti, 2009).
Catalytic and Material Applications
Urea derivatives also find applications in catalysis and material science, such as in the hydroamination of N-alkenyl ureas catalyzed by gold(I) complexes, showcasing their utility in organic synthesis (Bender & Widenhoefer, 2006). Additionally, they are involved in the development of novel materials, such as phosphoranes containing urea derivatives, indicating their versatility in chemical applications (Afshar & Islami, 2009).
Mecanismo De Acción
Target of Action
The primary target of this compound is the PI3Kβ/δ (Phosphoinositide 3-kinases beta and delta) enzymes . These enzymes play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as an inhibitor of the PI3Kβ/δ enzymes . It binds to these enzymes, preventing them from performing their normal function. This inhibition can lead to a decrease in the downstream signaling pathways that these enzymes are involved in .
Biochemical Pathways
The inhibition of PI3Kβ/δ affects the PI3K/AKT signaling pathway . This pathway is involved in cell survival and growth. When PI3Kβ/δ is inhibited, the phosphorylation of AKT is reduced, leading to decreased cell survival and growth .
Pharmacokinetics
The compound exhibits suitable physical properties for oral administration . .
Result of Action
In vivo, the compound showed profound pharmacodynamic modulation of AKT phosphorylation in a mouse PTEN-null PC3 prostate tumour xenograft after a single oral dose . It also gave excellent tumour growth inhibition in the same model after chronic oral dosing .
Propiedades
IUPAC Name |
1-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)14-8-10-15(11-9-14)24-18(26)23-13-17-7-4-12-25(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWJTSKGQAUNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2743685.png)


![2-hydroxy-N-isobutyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2743689.png)

![Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2743691.png)
![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)
![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2743695.png)

![3-Cyclobutyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743699.png)

![2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2743706.png)
![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2743708.png)